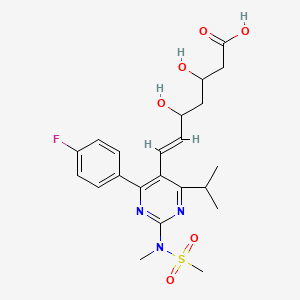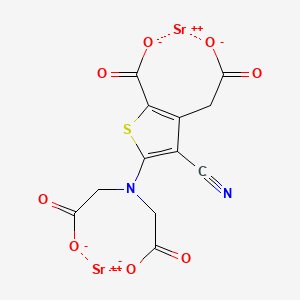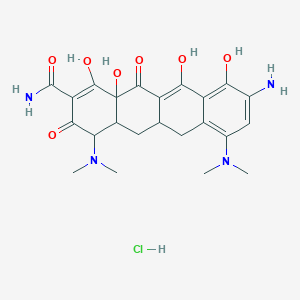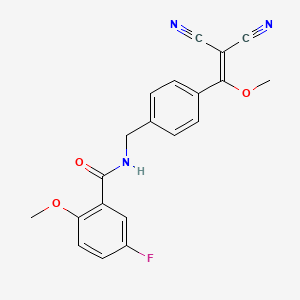
racemic Galicaftor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Racemic Galicaftor is a small molecule drug that functions as a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. It is primarily investigated for its potential in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system . The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of racemic Galicaftor involves several steps, starting from basic organic compounds. The process typically includes the formation of key intermediates through reactions such as cyclization, amide bond formation, and fluorination. Specific details on the synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization are employed to separate and purify the racemic mixture . The process is designed to be cost-effective and scalable to meet the demands of clinical trials and potential market release.
Analyse Des Réactions Chimiques
Types of Reactions: Racemic Galicaftor undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Racemic Galicaftor has several scientific research applications, including:
Chemistry: Used as a model compound to study racemic mixtures and enantioselective reactions.
Biology: Investigated for its effects on CFTR modulation and its potential to correct defective protein folding in cystic fibrosis.
Medicine: Explored as a therapeutic agent for cystic fibrosis, with ongoing clinical trials to assess its safety and efficacy.
Industry: Utilized in the development of new CFTR modulators and other related compounds
Mécanisme D'action
Racemic Galicaftor exerts its effects by modulating the CFTR protein, which is defective in cystic fibrosis patients. The compound binds to the CFTR protein and enhances its function, improving chloride ion transport across cell membranes. This helps to alleviate the symptoms of cystic fibrosis by reducing mucus buildup in the lungs and improving digestive function .
Similar Compounds:
Ivacaftor: Another CFTR modulator used in the treatment of cystic fibrosis.
Lumacaftor: Often used in combination with Ivacaftor to enhance CFTR function.
Tezacaftor: Similar to Lumacaftor, used in combination therapies for cystic fibrosis.
Uniqueness: this compound is unique in its specific binding and modulation of the CFTR protein. Unlike other CFTR modulators, it is a racemic mixture, which may offer distinct pharmacokinetic and pharmacodynamic properties. Its development is part of ongoing efforts to find more effective treatments for cystic fibrosis .
Propriétés
Formule moléculaire |
C28H21F4NO7 |
|---|---|
Poids moléculaire |
559.5 g/mol |
Nom IUPAC |
4-[(2S,4S)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid |
InChI |
InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)/t19-,21-/m0/s1 |
Clé InChI |
QVDYQHXNAQHIKH-FPOVZHCZSA-N |
SMILES isomérique |
C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)N[C@H]4C[C@H](OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O |
SMILES canonique |
C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11935884.png)



![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B11935903.png)

![(2S)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B11935919.png)
![4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B11935921.png)
![N-[6-methoxy-4-[(1-propan-2-ylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-2-yl]prop-2-enamide](/img/structure/B11935922.png)
![2-[5-(Cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11935945.png)
![4-Hydroxy-6-{2'-hydroxy-[1,1'-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile](/img/structure/B11935951.png)
